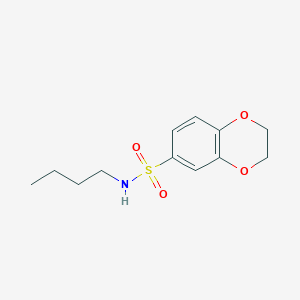
N-(3,4-difluorophenyl)-2-ethoxyacetamide
Overview
Description
“N-(3,4-difluorophenyl)-2-ethoxyacetamide” is likely a chemical compound that contains a difluorophenyl group, an ethoxy group, and an acetamide group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific molecular structure.
Molecular Structure Analysis
The molecular structure of a compound like “N-(3,4-difluorophenyl)-2-ethoxyacetamide” would likely involve a difluorophenyl group (a phenyl group with two fluorine atoms), an ethoxy group (an ether group derived from ethyl alcohol), and an acetamide group (derived from acetic acid). The exact structure would depend on how these groups are connected .Chemical Reactions Analysis
The chemical reactions involving a compound like “N-(3,4-difluorophenyl)-2-ethoxyacetamide” would depend on its specific structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(3,4-difluorophenyl)-2-ethoxyacetamide” would depend on its specific structure. For example, similar compounds have been reported to have a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a flash point of 58.9±14.2 °C .Scientific Research Applications
Enzymatic Fluorescent Probes for Cancer Imaging
SMR000074763 has been investigated as a potential small-molecule enzymatic fluorescent probe for cancer imaging. Abnormal enzymatic activities are directly linked to cancer development. Identifying the location and expression levels of these enzymes in live cancer cells is crucial for early-stage cancer diagnosis and monitoring therapy efficacy. Small-molecule fluorescent probes offer advantages such as higher sensitivity, nondestructive analysis, and real-time detection. Researchers have designed SMR000074763-based probes to visualize specific enzymes in live cancer cells, aiding in interventional surgical imaging and cancer diagnosis .
Bioprocessing and Cell Culture Applications
SMR000074763, specifically its boronic acid derivative (3,4-difluorophenylboronic acid), finds utility in bioprocessing and cell culture. Boronic acids are versatile compounds known for their interactions with diols and carbohydrates. Researchers have explored the use of SMR000074763 derivatives in cell culture media, gene therapy, and bioprocessing applications. These derivatives can modulate cellular processes and enhance cell growth and viability .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUHGUQUAYRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4089185.png)
![5-(2,3-dichlorobenzyl)-1-(2-fluorophenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089190.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4089201.png)

![N-bicyclo[2.2.1]hept-2-yl-3-phenylpropanamide](/img/structure/B4089222.png)

![4-[(2-furylmethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4089229.png)
![2-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089231.png)


![2-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4089248.png)
![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-phenylethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4089249.png)

![5-[(4-bromophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B4089272.png)